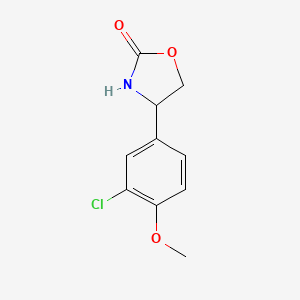![molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound containing nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
科学的研究の応用
Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs). It has been evaluated for its anti-proliferative activities against human breast cancer cells and human gastric cancer cells . Additionally, it has been studied for its potential to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
類似化合物との比較
5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This derivative has a chlorine atom and a cyclopropyl group attached, which can alter its biological activity.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which contribute to its potent kinase inhibitory activity. Its ability to induce apoptosis in cancer cells through specific molecular pathways sets it apart from other similar compounds.
特性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11) |
InChIキー |
ISSMDAFGDCTNDV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1N=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)





![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)




![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

